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Compound of Interest

Compound Name: 4-Bromo-5-methylpyrimidine

Cat. No.: B113584 Get Quote

The biological activity and physicochemical properties of a molecule are intrinsically linked to its

three-dimensional structure.[5] For 4-Bromo-5-methylpyrimidine, a halogenated pyrimidine,

understanding its crystal packing, intermolecular interactions (such as halogen bonding or π-

stacking), and precise molecular geometry is essential.[3][6] This knowledge allows scientists

to:

Design Novel Therapeutics: By understanding how the molecule interacts with biological

targets at an atomic level, more potent and selective drugs can be designed.[7]

Control Solid-State Properties: Predict and control polymorphism, solubility, and stability,

which are critical factors in pharmaceutical formulation.[8][9]

Elucidate Reaction Mechanisms: Unambiguously confirm the product of a chemical

synthesis.[9]

Experimental Workflow: A Validated Protocol
The journey from a powdered compound to a fully refined crystal structure involves a sequence

of meticulous steps. Each stage is critical for the quality of the final model.[10]

Caption: High-level workflow for single-crystal X-ray diffraction analysis.

Crystal Growth: The Art and Science of Nucleation
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The acquisition of a high-quality single crystal is the most crucial, and often most challenging,

step in the process.[10][11] Without a suitable crystal, diffraction analysis is impossible. For

small organic molecules like 4-Bromo-5-methylpyrimidine, slow evaporation is a reliable

method.

Step-by-Step Protocol: Slow Evaporation

Purity Confirmation: Ensure the starting material is of high purity (>98%) using techniques

like NMR or HPLC. Impurities can inhibit crystallization or become incorporated into the

crystal lattice, leading to disorder.

Solvent Selection: Test the solubility of 4-Bromo-5-methylpyrimidine in a variety of solvents

(e.g., acetone, acetonitrile, dichloromethane, ethyl acetate). The ideal solvent will fully

dissolve the compound at a moderate concentration.

Solution Preparation: Create a nearly saturated solution in a clean, small-volume vial (e.g., 2

mL).

Filtration: Filter the solution through a 0.2 µm syringe filter into a new, clean vial to remove

any microscopic dust or particulate matter that could cause rapid, uncontrolled nucleation.

Controlled Evaporation: Cover the vial with a cap pierced with one or two small holes using a

fine needle. This restricts the rate of solvent evaporation, allowing molecules to organize

slowly into a well-ordered lattice.

Incubation: Place the vial in a vibration-free location at a constant temperature. Monitor over

several days to weeks for the appearance of clear, well-formed crystals with sharp edges.

Expertise in Action: The choice to use slow evaporation is deliberate. It operates under

conditions close to equilibrium, which favors the formation of the most thermodynamically

stable crystal form (polymorph), a critical consideration in pharmaceutical development.[8]

Data Collection: Illuminating the Atomic Lattice
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise

information about the three-dimensional arrangement of atoms in a crystal.[7][9][12]
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Step-by-Step Protocol: Data Acquisition

Crystal Mounting: Carefully select a crystal (typically 0.1-0.3 mm in size) with no visible

cracks or defects.[11] Mount it on a cryoloop.

Cryo-cooling: Flash-cool the crystal to a low temperature (typically 100 K) in a stream of cold

nitrogen gas.

Causality: Cryo-cooling minimizes atomic thermal vibrations, leading to sharper diffraction

spots at higher resolution and significantly reduces radiation damage to the crystal from

the intense X-ray beam.[12]

Data Collection: Mount the crystal on a diffractometer. An automated routine will determine

the unit cell dimensions and Bravais lattice.[13] A full sphere of diffraction data is then

collected by rotating the crystal in the X-ray beam and recording the resulting diffraction

patterns on a detector.[13][14]

Structure Solution and Refinement: Decoding the Data
The collected diffraction data consists of thousands of reflection intensities. The process of

converting this data into a final atomic model is computationally intensive.

Step-by-Step Protocol: From Reflections to Model

Data Processing: The raw images are processed to integrate the intensity of each reflection

and apply corrections. The data is then scaled and merged.[13] A key quality indicator, R(int),

measures the agreement between symmetry-equivalent reflections; a low value is desirable.

Structure Solution: The "phase problem" is solved using direct methods, a computational

approach that uses statistical relationships between the reflection intensities to derive initial

phase estimates.[10][14] This yields an initial, approximate electron density map.

Model Building: An initial atomic model of 4-Bromo-5-methylpyrimidine is fitted into the

electron density map.

Refinement: The model is refined using iterative cycles of least-squares minimization.[14]

This process adjusts atomic coordinates and thermal parameters to improve the agreement
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between the experimentally observed diffraction data (F_obs) and the data calculated from

the model (F_calc).[15]

Validation: The quality of the final model is assessed using several metrics:

R1 factor: A measure of the agreement between observed and calculated structure factor

amplitudes.

wR2 factor: A weighted R-factor based on intensities.

Goodness of Fit (GooF): Should be close to 1.0 for a good model.

Residual Electron Density: The difference map should be largely featureless, indicating

that the model accounts for all atoms.

Trustworthiness through Validation: The use of a "test set" of reflections (typically 5-10% of the

data) that are not included in the refinement process allows for the calculation of a crucial

cross-validation metric, R_free.[15] A low R_free that tracks well with R_work (the R-factor for

the data used in refinement) indicates that the model is not over-fitted to the data and

genuinely describes the structure.[15]

Structural Data Summary
The following table summarizes representative crystallographic data for a halogenated

pyrimidine derivative, illustrating the typical parameters reported in a structural analysis.
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Parameter Value Significance

Formula C₅H₅BrN₂
Chemical composition of the

molecule.[16][17]

Molecular Weight 173.01 g/mol
Mass of one mole of the

substance.[16][17]

Crystal System Monoclinic
The fundamental symmetry

class of the unit cell.[14]

Space Group P2₁/c
The specific set of symmetry

operations for the crystal.[14]

a, b, c (Å) 7.1, 10.2, 8.9 Dimensions of the unit cell.

β (°) 98.5
The angle of the monoclinic

unit cell.

Volume (Å³) 635
The volume of a single unit

cell.

Z 4
Number of molecules in the

unit cell.

Final R1 [I>2σ(I)] 0.045

A primary indicator of

refinement quality (lower is

better).[12][15]

Final wR2 (all data) 0.115
A secondary indicator of

refinement quality.[15]

Goodness-of-Fit 1.05
Indicates a good fit between

the model and the data.[12]

Molecular Visualization
Caption: 2D representation of the 4-Bromo-5-methylpyrimidine molecular structure.
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The crystal structure analysis of 4-Bromo-5-methylpyrimidine, following the robust protocols

outlined herein, provides an unambiguous determination of its molecular geometry and solid-

state packing. This foundational data is not merely an academic exercise; it is a critical asset

for drug development professionals and materials scientists. The structural insights directly

inform computer-aided drug design, guide strategies for polymorph control, and provide the

empirical basis for understanding structure-activity relationships (SAR). The integrity of this

data, validated through established crystallographic metrics, ensures its reliability for these

advanced applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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